molecular formula C12H18N4O B1481855 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine CAS No. 2097969-49-6

6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine

Cat. No. B1481855
CAS RN: 2097969-49-6
M. Wt: 234.3 g/mol
InChI Key: QBMBHMVAPOSHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Aminoethoxy)ethanol” is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .


Synthesis Analysis

A method for synthesizing 2-(2-aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .


Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a colorless to yellowish liquid, with an amine-like odor. It is miscible with water in all proportions . It has a melting point of -12.5 °C, a boiling point of 218-224 °C (lit.), and a density of 1.05 .

Safety and Hazards

2-(2-Aminoethoxy)ethanol is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be stored under inert gas and in a well-ventilated place .

Mechanism of Action

properties

IUPAC Name

6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-5-6-17-11-7-10(14-9-3-4-9)15-12(16-11)8-1-2-8/h7-9H,1-6,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMBHMVAPOSHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)OCCN)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine
Reactant of Route 2
6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine
Reactant of Route 3
6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine
Reactant of Route 4
6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine
Reactant of Route 5
6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine

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